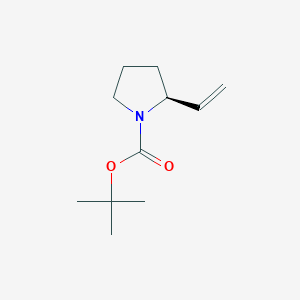
2-amino-4-methyl-2-(trifluoromethyl)pentanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anticancer Drug Synthesis
The structural modification and synthesis of organotin(IV) complexes using amino acetate functionalized Schiff base derivatives, including similar compounds to 2-amino-4-methyl-2-(trifluoromethyl)pentanoic acid, have been explored for their anticancer properties. These complexes demonstrated significant cytotoxic activity against a variety of human tumor cell lines, suggesting their potential application in developing novel anticancer drugs (Basu Baul et al., 2009).
Electrochemical Properties and Energy Storage
Derivatives of isoleucine, closely related to this compound, have been investigated for their influence on the electrochemical properties and pseudocapacitance performance of conductive polymer films. This research highlights the potential of such derivatives in enhancing the electrochemical performance of materials for supercapacitors, pointing towards their utility in energy storage applications (Kowsari et al., 2018).
Biofuels Production
Research on microbial fermentation processes has explored the production of pentanol isomers from amino acid substrates, including compounds structurally akin to this compound. Through metabolic engineering, these studies aim to enhance the yield and titer of biofuels, demonstrating the potential of such amino acids in renewable energy technologies (Cann & Liao, 2009).
Protein Engineering
The incorporation of fluorinated amino acids into proteins, specifically targeting molecules like this compound, has been explored to investigate the effects of such substitutions on protein structure and function. This research is crucial for the development of novel proteins with enhanced stability or altered biological activity, which could have applications in therapeutic and industrial enzymes (Wang, Tang, & Tirrell, 2003).
Asymmetric Synthesis and Drug Design
Efficient enantioselective synthesis methods for producing fluorinated amino acids, similar to this compound, have been developed for application in drug design. These compounds serve as bioisosteres for traditional amino acid moieties, offering potential for creating drugs with improved pharmacokinetic properties (Jiang, Qin, & Qing, 2003).
Propiedades
IUPAC Name |
2-amino-4-methyl-2-(trifluoromethyl)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO2/c1-4(2)3-6(11,5(12)13)7(8,9)10/h4H,3,11H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDLDBAPMHIAHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)(C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B172937.png)

![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B172942.png)